molecular formula C9H6BNO2S B1501669 (5-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1142946-81-3

(5-Cyanobenzo[b]thiophen-2-yl)boronic acid

Cat. No. B1501669
CAS RN: 1142946-81-3
M. Wt: 203.03 g/mol
InChI Key: DTOVRGIPWXMORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Cyanobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BNO2S and a molecular weight of 203.03 g/mol . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a boronic acid group and a cyano group. The InChI key is AKOHCYHBCAFLGM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antitumor Evaluation

(5-Cyanobenzo[b]thiophen-2-yl)boronic acid derivatives have been synthesized and evaluated for antitumor activities. Notably, a study demonstrated the synthesis of different heterocyclic derivatives from related compounds, which showed high inhibitory effects on various human cancer cell lines (H. Shams et al., 2010).

Scaffold for Compound Libraries

These compounds are useful as scaffolds for constructing specific compounds or compound libraries, particularly those with benzofuran cores. A notable work developed a procedure for the preparation of benzo[b]furan-6-carbonitrile and 6-cyanobenzo[b]furan-2-boronic acid pinacol ester (John D. Williams et al., 2013).

Organic Synthesis Intermediates

Polymeric Carrier for Drug Delivery

In the field of drug delivery, boronic acid derivatives, including those related to this compound, have been employed in the design of polymeric carriers for drugs. These carriers are utilized for stable encapsulation and pH-sensitive release of drugs, enhancing pharmacokinetics and efficacy (A. Kim et al., 2020).

Synthesis of Photochromic Compounds

These compounds are also key in synthesizing photochromic materials, which have applications in various optical and electronic devices. A study reported on the synthesis of photochromic thieno-2H-chromene derivatives using hydroxybenzo[b]thiophenes (M. R. P. Queiroz et al., 2000).

Catalytic Applications

In catalysis, they are used in Suzuki polycondensation processes for preparing copolymers, offering insight into the mechanistic aspects of polymerization and the role of boronic derivatives (M. Jayakannan et al., 2001).

Luminescence Sensitization

These compounds can act as sensitizers for the luminescence of rare earth elements, offering potential applications in optical and electronic devices (Subha Viswanathan & A. Bettencourt-Dias, 2006).

properties

IUPAC Name

(5-cyano-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BNO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOVRGIPWXMORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694517
Record name (5-Cyano-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142946-81-3
Record name B-(5-Cyanobenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142946-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Cyano-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of benzo[b]thiophene-5-carbonitrile (276 mg, 1.734 mmol) in anhydrous THF (5 mL) was added n-butyllithium (0.763 mL, 1.907 mmol) dropwise. The reaction mixture was stirred at −78° C. for 60 minutes. Next, a solution of triisopropyl borate (0.478 mL, 2.080 mmol) was added. The reaction mixture was stirred for 30 minutes stirring at −78° C. and then was allowed to warm to room temperature over a 2 hour period. Solvent was removed to give the title compound, which was used without purification or work up.
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
0.763 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.478 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid
Reactant of Route 3
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid
Reactant of Route 5
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid
Reactant of Route 6
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.